6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester

Descripción general

Descripción

6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester is a chemical compound with the molecular formula C11H11N3O4. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester typically involves the nitration of benzimidazole followed by esterification. One common method involves the reaction of 6-nitrobenzimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products Formed:

Reduction: Amino derivatives of benzimidazole.

Substitution: Halogenated or alkylated benzimidazole derivatives.

Aplicaciones Científicas De Investigación

6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.

Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to specific sites on proteins, modulating their activity and function.

Comparación Con Compuestos Similares

2-Methylbenzimidazole: A benzimidazole derivative with a methyl group at the 2-position.

5-Nitrobenzimidazole: A benzimidazole derivative with a nitro group at the 5-position.

Benzimidazole-2-carboxylic acid: A benzimidazole derivative with a carboxylic acid group at the 2-position.

Comparison: 6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the ester group increases its solubility and potential for ester hydrolysis.

Actividad Biológica

6-Nitro-1H-benzimidazole-2-acetic acid ethyl ester (CAS No. 157688-27-2) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

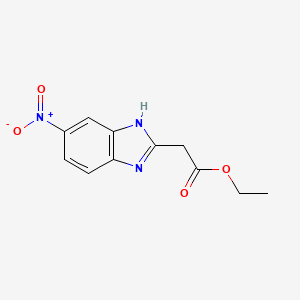

This compound belongs to the benzimidazole family, which is known for its wide range of biological activities. The structural formula can be represented as follows:

This compound features a nitro group, which is often associated with enhanced biological activity due to its electron-withdrawing properties.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase II (Topo II), an essential enzyme in DNA replication and transcription. This inhibition leads to the disruption of cancer cell proliferation by inducing apoptosis in malignant cells .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Activity

Research has demonstrated that this compound possesses significant cytotoxic effects against several cancer cell lines. In a study evaluating its effects on human cancer cells, the compound was tested against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The results indicated:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Topo II inhibition |

| A549 | 20 | Induction of apoptosis |

| MDA-MB-231 | 25 | Cell cycle arrest |

The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating that the compound is particularly potent against HeLa cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It was evaluated against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.025 mg/mL |

| S. aureus | 0.030 mg/mL |

| P. aeruginosa | 0.050 mg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzimidazole core can significantly impact the biological activity of derivatives. For instance, the presence of electron-withdrawing groups such as nitro enhances cytotoxicity, while substitutions at specific positions on the aromatic ring can influence enzyme inhibition potency .

Propiedades

IUPAC Name |

ethyl 2-(6-nitro-1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-2-18-11(15)6-10-12-8-4-3-7(14(16)17)5-9(8)13-10/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGNMYWCSRXDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.